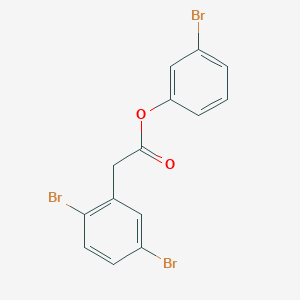![molecular formula C10H9BrF3NO B2411683 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1461707-13-0](/img/structure/B2411683.png)
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Use in Polymerizations
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has been utilized as an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator in the polymerization of acrylates. This usage demonstrates its applicability in creating specialized polymers with specific properties (Kulai & Mallet-Ladeira, 2016).
2. DNA Binding and Antioxidant Studies
Research on related compounds has explored their interactions with DNA and their antioxidant potential. Such studies are vital for understanding the biological activity and potential therapeutic uses of these compounds (Rasool et al., 2021).
3. Photocleavage Reactions
The photochemistry of compounds related to 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has been studied, with a focus on photocleavage reactions. These studies are significant for understanding how light can be used to trigger chemical reactions in these compounds (Fu et al., 1998).
4. Synthesis and Molecular Structure Analysis
Research has been conducted on the synthesis and molecular structure of related compounds, which is essential for understanding their chemical properties and potential applications in various fields (Kulai & Mallet-Ladeira, 2016).
5. Antimicrobial Properties
Compounds containing elements similar to 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide have been synthesized and tested for their antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
6. Quantum Chemical Studies
Quantum chemical studies have been conducted on related compounds to understand their interaction with biological systems, which is crucial for drug design and understanding the mechanism of action at the molecular level (Otuokere & Amaku, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with the androgen receptor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity .
Action Environment
Like many other compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZJRATFJKICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
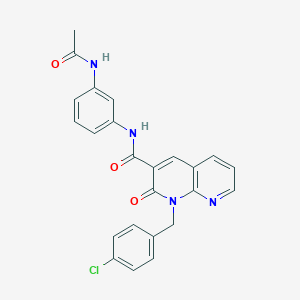
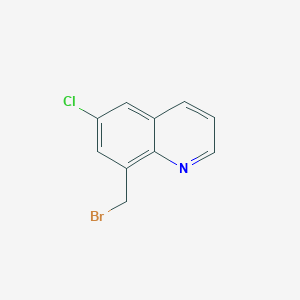
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)


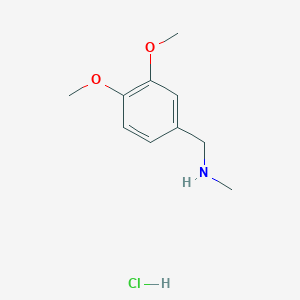

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
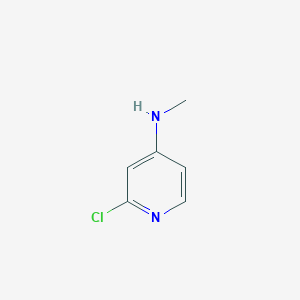
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
